2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, methoxy, bromine, piperidine, and pyridine groups would all influence the overall shape and properties of the molecule. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide and methoxy groups might undergo substitution reactions, while the bromine atom could be involved in elimination or substitution reactions. The piperidine and pyridine rings might participate in electrophilic or nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the polar amide and methoxy groups might increase its solubility in polar solvents, while the bromine atom could increase its molecular weight and density .Scientific Research Applications
Synthesis and Applications in Drug Design
Analogues for Anti-Inflammatory and Analgesic Agents : Compounds similar to 2-bromo-5-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on COX-2 selectivity, along with analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Radiosynthesis for Imaging Studies : A related compound was radioiodinated for use in imaging studies targeting serotonin-5HT2-receptors. This process involved specific labelling at distinct positions in the compound, leading to compounds with high affinity and selectivity for 5HT2-receptors in vitro and in vivo (Mertens et al., 1994).
Antipsychotic Properties : Another similar compound showed significant antidopaminergic properties and was considered for use as an atypical antipsychotic. It demonstrated a high potential for dopamine D-2 receptor interactions and was suitable for investigations of dopamine D-2 mediated responses (Högberg et al., 1990).
Enamine Chemistry and Alkylation : Research into enamino-thiones, which are structurally related to the compound , has been conducted. These studies focus on the preparation and alkylation of cyclic and non-cyclic enamino-thiones, contributing to the broader understanding of related chemical structures (Rasmussen et al., 1981).
Antiviral Activity
- Antiretroviral Activity : Some compounds structurally akin to this compound have shown potential in inhibiting retrovirus replication in cell culture. This includes the inhibition of human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Potential in Cancer Research
- Inhibitors of Farnesyl Protein Transferase : Analogs of this compound have been synthesized as inhibitors of farnesyl protein transferase, a promising target in cancer research. These compounds exhibited potent in vitro inhibition activity, indicating potential therapeutic applications (Afonso et al., 1999).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it. This might include wearing protective clothing and eye protection, and working in a well-ventilated area .
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it has promising biological activity, it might be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it might be used as a building block for the synthesis of other complex molecules .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-15-5-6-17(20)16(12-15)19(24)22-13-14-7-10-23(11-8-14)18-4-2-3-9-21-18/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGBLFSIDJDYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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